molecular formula C15H27N B1420145 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine CAS No. 1152956-96-1

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine

Cat. No.: B1420145
CAS No.: 1152956-96-1
M. Wt: 221.38 g/mol
InChI Key: GYOXCRDTESKNMN-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is a chemical compound with the CAS Number: 1152956-96-1 . It has a molecular weight of 221.39 and its IUPAC name is N-cyclopropylbi(cyclohexan)-2-amine .

Physical and Chemical Properties The compound is a liquid at room temperature . Its InChI code is 1S/C15H27N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)16-13-10-11-13/h12-16H,1-11H2 .

Scientific Research Applications

  • Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives : A study by Ghorbani‐Vaghei and Amiri (2014) demonstrated the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This synthesis was facilitated by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).

  • Ring-opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes : Nambu, Fukumoto, Hirota, and Yakura (2014) developed an efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. This reaction provided 2-substituted tetrahydroindol-4-ones in good yields, which could be converted into 2-substituted 4-hydroxyindole derivatives via a synthetically useful indoline intermediate (Nambu et al., 2014).

  • Reactions Catalyzed by Group IB and IIB Metal Compounds : Saegusa, Ito, Kobayashi, Hirota, and Yoshioka (1969) explored how Group IB and IIB metal compounds catalyze the reaction of isocyanides with amines to produce formamidines. They found that the reaction of cyclohexyl isocyanide with piperidine was notably accelerated by these catalysts, proposing a mechanism involving a mixed ligand complex (Saegusa et al., 1969).

  • Desymmetrization of Cyclohexa-2,5-dienes : A study by Lebeuf, Robert, Schenk, and Landais (2006) demonstrated that intramolecular hydroamination of cyclohexa-2,5-dienes led with high selectivity to bicyclic allylic amines. This reaction likely involved a diastereoselective protonation of a pentadienyl anion, followed by addition of a lithium amide across the double bond of the resulting 1,3-diene, concluding with a highly regioselective protonation of the final allylic anion (Lebeuf et al., 2006).

  • Carbene-Catalyzed α-Carbon Amination of Chloroaldehydes : Huang, Chen, Mou, Luo, Li, Li, Xue, Jin, and Chi (2019) developed an NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents and four-atom synthons. This reaction provided optically enriched dihydroquinoxalines, core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Properties

IUPAC Name

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)16-13-10-11-13/h12-16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXCRDTESKNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC2NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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